molecular formula C20H21NO6 B5652120 (3aS,10aS)-2-[5-(methoxymethyl)furan-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

(3aS,10aS)-2-[5-(methoxymethyl)furan-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

Cat. No.: B5652120
M. Wt: 371.4 g/mol
InChI Key: CMLFJRGLBNRLLJ-VBKZILBWSA-N
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Description

(3aS,10aS)-2-[5-(methoxymethyl)furan-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS*,10aS*)-2-[5-(methoxymethyl)-2-furoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid is 371.13688739 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can be achieved by using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound can be used to study the interactions between different functional groups and biological molecules. It can also serve as a probe to investigate enzyme mechanisms.

Medicine

In medicine, the compound may have potential therapeutic applications due to its unique structure. It can be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.

    Triple bond compounds: Compounds containing triple bonds, such as acetylene and cyanogen.

    Metal sandwich systems: Complexes formed by the assembly of metal ions with polycyclic aromatic compounds.

Uniqueness

Properties

IUPAC Name

(3aS,10aS)-2-[5-(methoxymethyl)furan-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-25-11-15-6-7-17(27-15)18(22)21-9-14-10-26-16-5-3-2-4-13(16)8-20(14,12-21)19(23)24/h2-7,14H,8-12H2,1H3,(H,23,24)/t14-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLFJRGLBNRLLJ-VBKZILBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(O1)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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